molecular formula C10H12O2 B130761 2-(4-Methylphenyl)propanoic acid CAS No. 938-94-3

2-(4-Methylphenyl)propanoic acid

Cat. No.: B130761
CAS No.: 938-94-3
M. Wt: 164.2 g/mol
InChI Key: KDYOFXPLHVSIHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)propanoic acid can be synthesized through various methods. One common method involves the reaction of pinonic acid with bromine in water . Another synthetic route includes the conversion of 2-(4-methylphenyl)propanenitrile to this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, water, and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while substitution reactions can yield various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration and its role as an impurity in Ibuprofen. Its distinct chemical properties and reactivity make it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOFXPLHVSIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917912
Record name 2-(4-Methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-94-3
Record name 2-(4-Tolyl)propanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,4-Dimethylphenylacetic acid
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Record name 2-(4-METHYLPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

3 g. of 2-hydroxy-4-methyl-hydratropic acid phenylurethane are dissolved in acetic acid. To the solution 0.4 g. of a 5% palladium-on-charcoal catalystand the mixture is hydrogenated at 25° C. until the calculated amount of hydrogen is used up. The catalyst is filtered off and the filtrate is evaporated. The residue is admixed with a 10% aqueous hydrochloric acid solution and the separated oil is extracted with chloroform. The chloroform solution is dried over sodium sulphate and evaporated. 1.1 g. (67%) of 4-methyl-hydratropic acid are obtained.
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2-hydroxy-4-methyl-hydratropic acid phenylurethane
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Synthesis routes and methods II

Procedure details

To a solution of 77.5 g. of 2-methane-sulphonyloxy-4-methyl-hydratropic acid in 600 ml. of methanol 84 ml. of triethyl amine and 6 g. of a 5% palladium on charcoal catalyst are obtained, and the mixture is hydrogenated at 25° C. until a calculated amount of hydrogen is used up. Catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water and the solution is acidified with a 20% aqueous hydrochloric acid solution. The separated 4-methyl-hydratropic acid is extracted with chloroform and the chloroform extract is dried over sodium sulphate. Evaporation of the solution affords 4-methylhydratropic acid.
Name
2-methane-sulphonyloxy-4-methyl-hydratropic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic method for 2-(4-Methylphenyl)propanoic acid based on current research?

A1: Recent studies highlight a two-step synthesis as a highly efficient method for obtaining this compound. The process involves a Friedel-Crafts reaction of 2-chloropropionyl chloride to yield 2-chloro-1-(4-methylphenyl)-1-propanone, followed by a ketalization reaction using neopentyl glycol and p-toluenesulfonic acid as a catalyst in toluene. This intermediate is then subjected to hydrolysis in the presence of zinc oxide and cuprous oxide catalysts, and finally acidified to obtain this compound []. This method boasts a high yield, reaching up to 89% under optimized conditions [, ].

Q2: How do substituents on the aromatic ring of 2-phenylpropanoic acid derivatives affect their enantioseparation?

A2: Research indicates that the presence and nature of substituents on the aromatic ring of 2-phenylpropanoic acid derivatives significantly influence their enantioseparation using high-speed countercurrent chromatography with substituted β-cyclodextrin as the chiral selector []. Specifically, electron-donating groups on the benzene ring, like a methyl group in this compound, have shown higher enantiorecognition compared to derivatives with electron-withdrawing groups []. This suggests that manipulating the electronic properties of the aromatic ring through substituents can be a valuable strategy for optimizing enantioseparation processes.

Q3: What are the key factors affecting the yield of this compound in the rearrangement reaction of its ketal?

A3: The yield of this compound during the rearrangement of its ketal is significantly influenced by the reaction conditions. Studies have identified the amount of catalyst, reaction temperature, and reaction time as crucial factors [, ]. For instance, using zinc acetate as the major catalyst and cuprous chloride as the promoter, a maximum yield of 89% was achieved with specific amounts of each catalyst, a temperature of 140°C, and a reaction time of 4.5 hours [, ]. These findings underscore the importance of careful optimization of reaction parameters to maximize the yield of this compound.

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